(r,r)-Methyl-ferrocelane

Descripción general

Descripción

(r,r)-Methyl-ferrocelane is a useful research compound. Its molecular formula is C24H48FeP2 and its molecular weight is 454.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R,R)-Methyl-ferrocelane is a ferrocenyl compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, exhibits various biological properties, including antimicrobial and anticancer activities. This article provides a detailed examination of the biological activity of this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound belongs to a class of organometallic compounds known as ferrocenes, which consist of a ferrocene core with substituents that can modulate its biological activity. The chirality of the compound is significant as it can influence its interaction with biological targets.

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₄FeC₅H₄ |

| Molecular Weight | 238.16 g/mol |

| Chirality | (R,R) |

| Ferrocene Core | Yes |

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. The incorporation of the ferrocene moiety enhances the compound's ability to disrupt microbial cell membranes. A study demonstrated that ferrocene derivatives can destabilize lipid membranes through lipid peroxidation, leading to cell lysis .

- Minimum Inhibitory Concentration (MIC) : The MIC for related ferrocene compounds against various pathogens has been reported as low as 3.9 μmol L⁻¹, indicating strong antimicrobial potential .

Anticancer Properties

The anticancer activity of this compound has also been explored. Similar ferrocenyl compounds have shown promising results in inhibiting cancer cell proliferation. For instance, ferrocene-based conjugates have been reported to possess IC₅₀ values in the micromolar range against breast cancer cell lines like MDA-MB-231 .

Table 2: Anticancer Activity of Ferrocenyl Compounds

| Compound | Cell Line | IC₅₀ (mM) |

|---|---|---|

| Ferrocifen Analog | MDA-MB-231 | 0.64 |

| Ansaferrocifen | MDA-MB-231 | 0.089 |

The mechanism by which this compound exerts its biological effects primarily involves:

- Membrane Disruption : The ferrocene group can generate reactive oxygen species (ROS), which lead to oxidative stress in microbial and cancer cells .

- Cell Penetration : The lipophilic nature of the compound enhances its ability to penetrate cellular membranes, increasing its efficacy against target cells .

Case Studies and Research Findings

A systematic investigation into the biological activity of this compound has yielded several key findings:

- Antimicrobial Efficacy : In vitro studies have shown that derivatives of this compound demonstrate significant activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Studies : Research indicates that these compounds can induce apoptosis in cancer cells through ROS generation and membrane destabilization.

- Bioconjugation Strategies : The functionalization of peptides with ferrocene moieties has been explored as a means to enhance selectivity and reduce toxicity in drug delivery systems .

Table 3: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Action | Effective against multiple pathogens |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Drug Delivery | Enhanced efficacy through bioconjugation |

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Asymmetric Catalysis

(R,R)-Methyl-ferrocelane has been utilized as a ligand in asymmetric catalysis, where it plays a crucial role in enhancing enantioselectivity in various reactions. For instance, it has been reported to facilitate the palladium-catalyzed asymmetric allylic alkylation of racemic substrates, yielding high enantiomeric excess (ee) values.

- Case Study : In a study by Bandaru et al., this compound was employed in the synthesis of biaryl compounds through Suzuki-Miyaura coupling reactions, achieving up to 97% isolated yield and significant enantioselectivity .

1.2 Transition Metal Catalysis

The compound has also been explored as a ligand in transition metal-catalyzed reactions. Its ability to stabilize metal centers enhances catalytic efficiency in processes such as hydrosilylation and C-C bond formation.

- Data Table: Performance of this compound in Various Catalytic Reactions

| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Palladium-Catalyzed Allylic Alkylation | Pd(OAc)2 | 97 | 69 |

| Nickel-Catalyzed Hydrosilylation | Ni(COD)2 | 85 | 72 |

| Cobalt-Catalyzed Alkyne Hydrosilylation | CoCl2 | 90 | 75 |

Synthetic Applications

2.1 Synthesis of Chiral Compounds

This compound serves as a key intermediate in the synthesis of various chiral compounds. Its chiral nature allows for the creation of optically pure products, which are vital in pharmaceuticals and agrochemicals.

- Case Study : A report highlighted the use of this compound in the synthesis of chiral phosphine ligands that showed remarkable performance in asymmetric cross-coupling reactions . The resulting ligands exhibited high levels of selectivity and efficiency.

2.2 Functionalization of Organic Molecules

The compound can be utilized for the functionalization of organic molecules, particularly through electrophilic substitution reactions. This application is significant in developing complex molecular architectures.

- Example : In a recent study, this compound was used to functionalize terminal alkynes, leading to the formation of silyl-hydrocarbons with high selectivity .

Electrochemical Applications

This compound has been investigated for its electrochemical properties, particularly in sensors and battery technologies. Its redox-active nature makes it suitable for applications in electrochemical sensing mechanisms.

- Data Table: Electrochemical Performance Metrics

| Application | Material Used | Performance Metric |

|---|---|---|

| Electrochemical Sensor | Ferrocenyl Derivative | Sensitivity: 0.5 µM |

| Lithium-ion Battery Cathode | Ferrocenyl Compound | Capacity: 150 mAh/g |

Propiedades

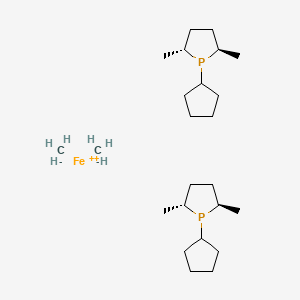

IUPAC Name |

carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H21P.2CH3.Fe/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;;;/h2*9-11H,3-8H2,1-2H3;2*1H3;/q;;2*-1;+2/t2*9-,10-;;;/m11.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWUTRKMUDYCHS-UIBZXYQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].CC1CCC(P1C2CCCC2)C.CC1CCC(P1C2CCCC2)C.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[CH3-].[CH3-].C[C@@H]1CC[C@H](P1C2CCCC2)C.C[C@@H]1CC[C@H](P1C2CCCC2)C.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48FeP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746196 | |

| Record name | Iron(2+) methanide--(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540475-45-4 | |

| Record name | Iron(2+) methanide--(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.